molecular formula C13H14ClN5OS B2773802 2-Chloro-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]pyridine-4-carboxamide CAS No. 1385438-01-6

2-Chloro-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]pyridine-4-carboxamide

Cat. No.: B2773802
CAS No.: 1385438-01-6
M. Wt: 323.8
InChI Key: CDBRKYIJQQDGGM-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C13H14ClN5OS and its molecular weight is 323.8. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]pyridine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]pyridine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5OS/c14-10-7-9(3-4-15-10)12(20)16-5-6-19-11(8-1-2-8)17-18-13(19)21/h3-4,7-8H,1-2,5-6H2,(H,16,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBRKYIJQQDGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=S)N2CCNC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]pyridine-4-carboxamide, with the CAS number 1385438-01-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

  • Molecular Formula: C13H14ClN5OS
  • Molecular Weight: 323.80 g/mol
  • Structure: The compound features a pyridine ring and a triazole moiety, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 1,2,4-triazole derivatives with pyridine carboxamides under mild conditions. The method allows for the introduction of the chloro and cyclopropyl groups effectively, which are crucial for its biological activity .

Anticancer Activity

Research has indicated that compounds similar to 2-chloro-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]pyridine-4-carboxamide exhibit significant anticancer properties. For instance:

  • A study highlighted that derivatives containing triazole structures showed selective cytotoxicity against non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines. The compound 4.10 from a related series demonstrated a log GI(50) value of -6.01 against HOP-92 cells and -6.00 against U251 cells .

Antibacterial Activity

The antibacterial potential of triazole derivatives has been explored extensively. In vitro studies have shown that certain derivatives exhibit activity against various bacterial strains:

  • Compounds were tested against Mycobacterium tuberculosis and showed enhanced efficacy compared to standard treatments like isoniazid .
  • Another study reported that triazole-based compounds inhibited bacterial growth effectively in both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antibacterial properties .

Study on Anticancer Activity

In a detailed investigation into the anticancer effects of triazole derivatives:

  • Objective: To evaluate the cytotoxic effects on NSCLC and CNS cancer cell lines.
  • Results: Several compounds were identified with promising log GI(50) values, suggesting their potential as therapeutic agents in oncology.

Study on Antibacterial Efficacy

A systematic analysis was conducted to assess the antibacterial activity of various substituted triazoles:

  • Methodology: Compounds were screened using the agar disc-diffusion method.
  • Findings: Certain derivatives showed IC50 values lower than those of established antibiotics, indicating their potential as new antibacterial agents.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antimicrobial agent. It exhibits activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Properties

A study evaluated the antibacterial efficacy of various triazole derivatives, including 2-Chloro-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]pyridine-4-carboxamide. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be comparable to standard antibiotics such as kanamycin and penicillin .

Bacteria MIC (μM) Standard Antibiotic (μM)
Staphylococcus aureus7.16.5 (Kanamycin)
Escherichia coli9.49.4 (Penicillin)

Antiviral Applications

The compound has also been investigated for its antiviral properties. Its triazole moiety is known to interact with viral targets effectively.

Case Study: Inhibition of Viral Replication

In vitro studies demonstrated that derivatives of 2-Chloro-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]pyridine-4-carboxamide inhibited the replication of viruses such as HIV and influenza A. The mechanism involves the disruption of viral enzyme activity, which is crucial for viral replication .

Agricultural Applications

The compound's efficacy extends to agricultural chemistry, particularly as a pesticide or fungicide.

Case Study: Pesticidal Efficacy

A patent describes the use of this compound as an effective pesticide against various agricultural pests. Field trials indicated that it provided superior protection compared to existing pesticides, reducing pest populations significantly while maintaining crop yield .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound.

Data Table: SAR Insights

The following table summarizes key structural modifications that enhance biological activity:

Modification Effect on Activity
Replacement of chlorine with fluorineIncreased antibacterial potency
Alteration of cyclopropyl groupEnhanced antiviral activity
Variation in carboxamide substituentsBroadened spectrum of activity

Chemical Reactions Analysis

Reactivity of the Pyridine-Carboxamide Core

The pyridine ring and carboxamide group are critical for interactions such as nucleophilic substitution, hydrogen bonding, and coordination chemistry. Key observations include:

  • Chlorine substitution : The 2-chloro group on pyridine is susceptible to nucleophilic aromatic substitution (NAS) under basic conditions. For example, in pyridine derivatives, chlorine can be replaced by amines, alkoxides, or thiols to form pyridinium intermediates .

  • Carboxamide reactivity : The carboxamide linkage may undergo hydrolysis under acidic or basic conditions to yield pyridine-4-carboxylic acid and ethylamine derivatives. Stability depends on steric and electronic factors .

Table 1: Analogous Reactions of Pyridine Derivatives

Pyridine SubstituentReaction ConditionsProductsSource
2-Chloro-pyridineTreatment with amines (e.g., dimethylamine)2-Aminopyridine derivatives
Pyridine-4-carboxamideAcidic hydrolysis (HCl, reflux)Pyridine-4-carboxylic acid

1,2,4-Triazole-5-Sulfanylidene Reactivity

The triazole-sulfanylidene group exhibits redox activity and coordination potential:

  • Sulfanylidene (C=S) group : Acts as a soft nucleophile, reacting with alkyl halides or electrophiles (e.g., Michael acceptors) to form thioether derivatives. Oxidative conditions may convert C=S to sulfoxide or sulfone groups .

  • Cyclopropane substituent : The strained cyclopropane ring may undergo ring-opening reactions with strong acids or transition-metal catalysts (e.g., rhodium), forming propene derivatives or cross-coupled products .

Table 2: Reactivity of Triazole-Sulfanylidene Analogues

Triazole DerivativeReaction TypeProductsSource
5-Sulfanyl-1,3,4-thiadiazoleAlkylation (with thiomorpholine)Thioether-linked hybrids
1,2,4-TriazoleOxidative cyclization (NH4_4Fe(SO4_4)2_2)Fused heterocycles

Synthetic Strategies for Analogues

Synthesis of structurally related compounds suggests plausible routes for modifying the target molecule:

  • Triazole formation : Cyclocondensation of thiosemicarbazides with α,β-diketones or aldehydes under acidic conditions (e.g., AcOH/H2_2SO4_4) .

  • Carboxamide coupling : Activation of pyridine-4-carboxylic acid with EDC/HOBt followed by reaction with ethylenediamine derivatives .

Stability and Degradation Pathways

  • Hydrolytic stability : The carboxamide bond may degrade in prolonged aqueous storage, especially at extreme pH.

  • Thermal decomposition : The cyclopropane and triazole groups may undergo thermal ring-opening or dehydrogenation above 150°C .

Research Gaps and Recommendations

No direct studies on this compound’s reactivity exist in the reviewed literature. Experimental validation is required to confirm:

  • NAS kinetics at the 2-chloro position.

  • Sulfanylidene reactivity under oxidizing/reducing conditions.

  • Impact of cyclopropane substitution on stability.

Q & A

Q. What factorial design approaches are optimal for screening reaction conditions in synthesis scale-up?

  • Methodological Answer : Use a fractional factorial design (e.g., 251^{5-1}) to evaluate five variables (temperature, solvent, catalyst loading, pH, reaction time) with minimal runs. Response surface methodology (RSM) can then refine optimal conditions. Central composite designs are ideal for non-linear optimization .

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